molecular formula C10H17NO2 B13333301 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid

2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid

Cat. No.: B13333301
M. Wt: 183.25 g/mol
InChI Key: LAKYXHPRPODYAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and the formation of the spirocyclic structure through conventional chemical transformations . The reaction conditions typically involve the use of readily available starting materials and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literatureThe use of stereoselective synthesis and catalytic methodologies can be explored to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted spirocyclic compounds .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-(aminomethyl)spiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H17NO2/c11-7-10(8(12)13)5-9(6-10)3-1-2-4-9/h1-7,11H2,(H,12,13)

InChI Key

LAKYXHPRPODYAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)(CN)C(=O)O

Origin of Product

United States

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